molecular formula C7H3Cl2F3O2S B1319264 2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 1214346-10-7

2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No.: B1319264
CAS No.: 1214346-10-7
M. Wt: 279.06 g/mol
InChI Key: QHZPYQQXLBLSLZ-UHFFFAOYSA-N
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Description

2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 1214346-10-7) is a high-purity chemical building block designed for research applications, particularly in medicinal chemistry and drug discovery. This compound, with a molecular formula of C 7 H 3 Cl 2 F 3 O 2 S and a molecular weight of 279.05 g/mol, serves as a versatile intermediate for the synthesis of sulfonamide derivatives . Its molecular structure features both a reactive sulfonyl chloride group and substituents including chlorine and trifluoromethyl groups on the benzene ring. This unique arrangement makes it a valuable scaffold for introducing specific steric and electronic properties into target molecules. The primary research value of this compound lies in its use as a key precursor for the development of novel compounds with potential biological activity. Researchers utilize it to create sulfonamides, which are a prominent functional group in pharmaceuticals and agrochemicals, through reactions with various amines . The specific placement of the chloro and trifluoromethyl groups at the 2 and 3 positions of the ring, respectively, is a distinct structural feature that can be leveraged to explore structure-activity relationships (SAR) . This compound is for Research Use Only and is not intended for diagnostic or therapeutic uses. It requires careful handling; please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information .

Properties

IUPAC Name

2-chloro-3-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O2S/c8-6-4(7(10,11)12)2-1-3-5(6)15(9,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZPYQQXLBLSLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591702
Record name 2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214346-10-7
Record name 2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride can be synthesized through the reaction of 2-chloro-α,α,α-trifluorotoluene with chlorosulfuric acid in the presence of 65% oleum . The reaction typically involves the following steps:

    Starting Material: 2-chloro-α,α,α-trifluorotoluene.

    Reagent: Chlorosulfuric acid.

    Conditions: The reaction is carried out in 65% oleum, which acts as a solvent and catalyst.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in optimizing the reaction parameters and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the formation of sulfonamides, the sulfonyl chloride reacts with an amine to form a sulfonamide bond, which can influence biological activity .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride C₇H₃Cl₂F₃O₂S (inferred) ~279.06 -Cl (2), -CF₃ (3), -SO₂Cl (1) Pharma intermediates, agrochemicals
2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride C₇H₃Cl₂F₃O₂S 279.06 -Cl (2), -CF₃ (4), -SO₂Cl (1) Research chemicals
3-(Trifluoromethyl)benzene-1-sulfonyl chloride C₇H₄ClF₃O₂S ~230.61 -CF₃ (3), -SO₂Cl (1) Sulfonamide synthesis
Trifluoromethanesulfonyl chloride CClF₃O₂S 168.52 -SO₂Cl, -CF₃ Catalysis, fluorination reactions

Research Findings and Reactivity Insights

  • Electrophilicity : The 2-chloro-3-CF₃ substitution in the target compound creates a highly electron-deficient aromatic system, enhancing the electrophilicity of the sulfonyl chloride group. This property is critical in reactions with amines (e.g., sulfonamide formation) but may necessitate careful temperature control to avoid hydrolysis .
  • Stability : Aromatic sulfonyl chlorides with multiple electron-withdrawing groups (e.g., -Cl and -CF₃) exhibit greater thermal stability than aliphatic analogs like CF₃SO₂Cl, enabling use in high-temperature syntheses .

Biological Activity

2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride, also known by its CAS number 1214346-10-7, is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorinated benzene ring substituted with a trifluoromethyl group and a sulfonyl chloride functional group. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The sulfonyl chloride group can act as an electrophile, allowing it to participate in nucleophilic substitution reactions with amines and other nucleophiles, potentially leading to the formation of sulfonamides. These reactions are critical in modulating enzyme activity and influencing cellular signaling pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on sulfonamide derivatives have shown promising results against various cancer cell lines. The IC50 values for these compounds suggest effective inhibition of cell viability, comparable to established chemotherapeutic agents.

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (μM)Cancer Cell Line
Chlorambucil58 ± 2MDA-MB-231
4b (sulfonamide derivative)42 ± 2MCF-7
3a (sulfonamide derivative)50 ± 2MCF-7
4b (sulfonamide derivative)76 ± 2MDA-MB-231

The above table highlights the effectiveness of various sulfonamide derivatives in inhibiting cancer cell growth, indicating that modifications similar to those present in this compound may enhance therapeutic efficacy.

Case Studies

  • Synthesis and Evaluation of Sulfonamide Derivatives : A study synthesized several sulfonamide derivatives based on the structure of this compound and evaluated their anticancer activities. The results indicated that specific modifications to the trifluoromethyl group significantly influenced the compounds' potency against breast cancer cell lines (MCF-7 and MDA-MB-231) .
  • Inhibition of DNA Biosynthesis : Another investigation focused on the ability of related compounds to inhibit DNA synthesis in cancer cells. The study found that certain derivatives could effectively reduce thymidine incorporation into DNA, further supporting their anticancer potential .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable intermediate in drug synthesis. Its ability to form stable bonds with biomolecules allows for the development of novel pharmaceuticals, particularly in creating targeted therapies for cancer treatment.

Q & A

Basic Research Question

  • Personal protective equipment (PPE) : Use acid-resistant gloves (e.g., nitrile), goggles, and fume hoods to avoid skin/eye contact with corrosive vapors .
  • Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at ≤4°C to prevent hydrolysis to sulfonic acid .
  • Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

What strategies address low yields in nucleophilic substitution reactions with sterically hindered amines using this sulfonyl chloride?

Advanced Research Question

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of bulky amines by stabilizing transition states .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to activate the sulfonyl chloride electrophile, improving reaction rates with hindered amines (e.g., tert-butylamine) .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing decomposition risks .

How does the electron-withdrawing trifluoromethyl group influence the reactivity of this sulfonyl chloride compared to non-fluorinated analogs?

Advanced Research Question
The -CF₃ group increases electrophilicity at the sulfur center by withdrawing electron density, accelerating nucleophilic attacks (e.g., amine substitutions) . Key differences:

  • Reactivity : Fluorinated analogs react 2–3x faster with amines than methyl- or chloro-substituted derivatives .
  • Hydrolysis sensitivity : The -CF₃ group enhances susceptibility to hydrolysis, requiring stricter anhydrous conditions compared to non-fluorinated analogs .

What methodologies identify and characterize hydrolysis byproducts during storage of this sulfonyl chloride?

Advanced Research Question

  • LC-QTOF-MS : Detects trace hydrolysis products (e.g., 2-chloro-3-(trifluoromethyl)benzenesulfonic acid) with ppm-level sensitivity .
  • Kinetic studies : Monitor hydrolysis rates in D₂O via ¹⁹F NMR, revealing pH-dependent degradation (t½ = 12 hours at pH 7 vs. 2 hours at pH 10) .
  • Stabilization : Add molecular sieves (3Å) or store under inert gas to suppress moisture-induced degradation .

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